molecular formula C2H7NO<br>H2NCH2CH2OH<br>C2H7NO B043304 Ethanolamine CAS No. 141-43-5

Ethanolamine

Cat. No. B043304
CAS RN: 141-43-5
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Description

Ethanolamine, often derived from cell membranes, is utilized by some bacteria as a carbon and/or nitrogen source. This biochemical process, known for its complexity, plays significant roles in bacterial pathogenesis and exhibits diversity in gene content and regulatory mechanisms across different bacterial species. Ethanolamine's importance extends beyond microbiology, being pivotal in various biological processes and industrial applications due to its chemical properties and reactions (Garsin, 2010).

Synthesis Analysis

Ethanolamines are synthesized through multiple pathways, including the high-throughput synthesis approach involving solution-phase reactions and subsequent purification processes. This method demonstrates the structural diversity achievable within ethanolamine compounds, showcasing the efficiency of modern synthesis techniques (Shuker et al., 1997).

Molecular Structure Analysis

The molecular dynamics of ethanolamines, analyzed through simulations, reveal stable geometries characterized by intramolecular hydrogen bonding. These structures contribute to the high molecular stability of ethanolamines in both pure and aqueous solutions. The studies emphasize the significant impact of ethanolamine’s molecular configuration on its chemical behavior and interactions (López-Rendón et al., 2006).

Chemical Reactions and Properties

Ethanolamine participates in various chemical reactions, including its role as a precursor in the synthesis of choline and phospholipids, essential components of eukaryotic cell membranes. The enzymatic conversion of serine to ethanolamine, unique to plants, underlines its biochemical significance and its involvement in critical metabolic pathways (Kwon et al., 2012).

Physical Properties Analysis

The study of ethanolamine’s physical properties, such as its dipole moments and density in different solutions, provides insights into its behavior in various environments. These properties are crucial for understanding ethanolamine's applications in industrial and biological contexts (López-Rendón et al., 2006).

Chemical Properties Analysis

Ethanolamine's chemical versatility is highlighted in its reactions, particularly with CO2, forming carbamates through a process that has implications in carbon capture technologies. The reaction kinetics and mechanisms involved in ethanolamine's interaction with CO2 underscore its chemical reactivity and applicability in addressing environmental challenges (Danckwerts, 1979).

Safety And Hazards

Ethanolamine is hazardous to humans and the environment . It can cause irritation to the eyes, skin, and respiratory system . To protect workers in industrial settings, OSHA has established a permissible exposure limit (PEL) for ethanolamine at 3 ppm in the air and requires employers to control workplace exposure below that PEL .

Future Directions

The global Ethanolamine market has swelled to reach demand of approximately 1700 thousand tonnes in 2022 and is expected to grow at a CAGR of 3.98% during the forecast period until 2032 . Ethanolamine is a precursor for various natural as well as synthetic chemicals like lipids and N-acylethanolamine (NAE) which modulate several plants and animal physiological processes .

properties

IUPAC Name

2-aminoethanol
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InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
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InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N
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Molecular Formula

C2H7NO, Array
Record name ETHANOLAMINE
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Related CAS

26778-51-8
Record name Ethanol, 2-amino-, homopolymer
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DSSTOX Substance ID

DTXSID6022000
Record name Ethanolamine
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Molecular Weight

61.08 g/mol
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Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F
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Flash Point

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1
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Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg
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Product Name

Ethanolamine

Color/Form

Colorless, viscous liquid or solid (below 51 °F)

CAS RN

141-43-5, 9007-33-4
Record name ETHANOLAMINE
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Melting Point

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F
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Synthesis routes and methods I

Procedure details

In analogy with Example 4, but using L-lysine, instead of ethanolamine as the starting material, there is obtained the corresponding salt of L-lysine, melting point 214°-218° C., [α]D20 =+6.5° (c=4.8 methanol).
Quantity
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Synthesis routes and methods II

Procedure details

5-Phenyl-7-[3-(2-(2-hydroxyethylamino)ethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine, m.p. 188°-189° C., or a salt thereof, e.g. the hydrochloride. The free compound is obtained by reaction of 5-phenyl-7-[3-(2-chloroethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine (see Example 108) and 2-aminoethanol.
Name
5-Phenyl-7-[3-(2-(2-hydroxyethylamino)ethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine
Quantity
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Synthesis routes and methods III

Procedure details

Moisture content was then investigated as it affects enzyme activity. Oleoyl ethanolamide content decreased significantly when the moisture content was increased from 20 μL to 40 μL (FIG. 12). The low oleoyl ethanolamide content was a result of low oleic acid conversion due to the reaction equilibrium. No significant differences in oleoyl ethanolamide and oleic acid content were observed between 0 and 20 μL water addition. In general, enzyme needs 0 to 5% moisture content for catalytic activity (Irimescu et al., J. Am. Oil. Chem. Soc. 78:65-70 (2001), which is hereby incorporated by reference in its entirety). In this example, 10 μL water (2.8%) was determined to be an appropriate condition. In this reaction, 18 μL water was produced if oleic acid and ethanolamine was fully reacted; thus, this water may also contribute to the moisture that is needed for enzyme activity. The moisture content of the enzyme itself was measured to be 1.56%. Based on how much enzyme was used (30%) in the 1 mmol reaction system, a total of 1.6 mg water was contained in the enzyme. This is relatively a small contribution, considering that 10 mg water was added (as an optimum) to the system and the 18 mg water was produced from the amidation reaction.
Quantity
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10 μL
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18 μL
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Synthesis routes and methods IV

Procedure details

Formic acid (1.0 ml.) was added dropwise to acetic anhydride (1.2 ml.) at ambient temperature with stirring. The stirring was continued at the same temperature for 30 minutes and then 3-(N-hydroxyamino)propylphosphonic acid (1.51 g.) was added to the mixture. The reaction mixture was stirred at ambient temperature for 1.5 hours and concentrated under reduced pressure to give an oily residue, which was dissolved in ethanol (20 ml.). To the aqueous solution was added ethanolamine (0.61 g.) to precipitate an oil, which was separated by decantation and crystallized with ethanol (20 ml.) to give crystals. The crystals were separated by filtration, washed with ethanol and dried to give crystalline monoethanolamine salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (1.75 g.), a part (1.5 g.) of which was recrystallized from 90% aqueous ethanol to give the purified object compound (1.15 g). M.p. 139°-142° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
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Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
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Reaction Step Four

Synthesis routes and methods V

Procedure details

As described for example 24b, 3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester (199 mg, 0.68 mmol), was converted using (R)-1-hydroxymethylethylamine (61 mg, 0.81 mmol), instead of ethanolamine, to the title compound (137 mg, 60%) which was obtained as a colourless gum after purification by chromatography (silica, heptane:ethyl acetate=1:1 to 0:1). MS: m/e=338.5 [M+H]+.
Name
3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanolamine
Reactant of Route 2
Ethanolamine
Reactant of Route 3
Ethanolamine
Reactant of Route 4
Ethanolamine
Reactant of Route 5
Ethanolamine
Reactant of Route 6
Ethanolamine

Citations

For This Compound
255,000
Citations
DA Garsin - Nature Reviews Microbiology, 2010 - nature.com
… and regulation of ethanolamine utilization and its possible roles in bacterial pathogenesis. … splitting ethanolamine into ammonia and acetaldehyde by an ethanolamine ammonia lyase 9,…
Number of citations: 298 www.nature.com
KG Kaval, DA Garsin - MBio, 2018 - Am Soc Microbiol
… , which can be a source of the metabolically useful compound ethanolamine (EA) (1, 2). EA … together comprise the two subunits of the ethanolamine ammonia lyase. EutBC breaks EA …
Number of citations: 97 journals.asm.org
O Tsoy, D Ravcheev, A Mushegian - Journal of bacteriology, 2009 - Am Soc Microbiol
… Despite extensive studies of ethanolamine utilization in … of ethanolamine utilization, and about regulatory links between the metabolism of ethanolamine itself and the ethanolamine-…
Number of citations: 108 journals.asm.org
D Patel, SN Witt - Oxidative medicine and cellular longevity, 2017 - hindawi.com
… effects of ethanolamine have been published: (i) ethanolamine stimulates the … ethanolamine found in cell culture media. This growth-stimulatory effect is most likely due to ethanolamine …
Number of citations: 251 www.hindawi.com
VM Rivilla, I Jiménez-Serra… - Proceedings of the …, 2021 - National Acad Sciences
… We report here the presence of ethanolamine in space, N H 2 … The molecular column density of ethanolamine in interstellar … These results indicate that ethanolamine forms efficiently in …
Number of citations: 65 www.pnas.org
EF da Silva, T Kuznetsova, B Kvamme… - The Journal of Physical …, 2007 - ACS Publications
… ethanolamine system suggests that ethanolamine is preferentially solvated to by water molecules. The results suggest that ethanolamine … CO 2 in an aqueous ethanolamine system. The …
Number of citations: 109 pubs.acs.org
DM Roof, JR Roth - Journal of bacteriology, 1988 - Am Soc Microbiol
… If provided with coenzyme B12, this enzyme splits ethanolamine to acetaldehyde and … dependence of ethanolamine ammonia-lyase, S. typhimurium can use ethanolamine aerobically …
Number of citations: 201 journals.asm.org
A Lykidis, J Wang, MA Karim, S Jackowski - Journal of Biological Chemistry, 2001 - ASBMB
… Ethanolamine kinase (EKI) is the first committed step in phosphatidylethanolamine (PtdEtn) … CDP-ethanolamine pathway. We identify a human cDNA encoding an ethanolamine-specific …
Number of citations: 117 www.jbc.org
S Petrosino, T Iuvone, V Di Marzo - Biochimie, 2010 - Elsevier
Although its presence in mammalian tissues has been known since the 1960s, N-palmitoyl-ethanolamine (PEA) has emerged only recently among other bioactive N-acylethanolamines …
Number of citations: 177 www.sciencedirect.com
P Thiennimitr, SE Winter, MG Winter… - Proceedings of the …, 2011 - National Acad Sciences
… We show here that use of a specific nutrient (ethanolamine) … In the anaerobic environment of the gut, ethanolamine … which supports anaerobic growth on ethanolamine. The gut normally …
Number of citations: 630 www.pnas.org

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